3h-Imidazo[4,5-c]pyridine-6-carboxylic acid

BTK inhibition scaffold hopping kinase selectivity

3H-Imidazo[4,5-c]pyridine-6-carboxylic acid (CAS 1211590-38-3; molecular formula C₇H₅N₃O₂; MW 163.13 g/mol) is a fused imidazo[4,5-c]pyridine heterocycle bearing a carboxylic acid at the C6 position. The imidazo[4,5-c]pyridine core is a deaza-purine isostere capable of engaging the adenine-binding pocket of diverse kinases, making it a privileged scaffold in medicinal chemistry.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 1211590-38-3
Cat. No. B3090491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3h-Imidazo[4,5-c]pyridine-6-carboxylic acid
CAS1211590-38-3
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=C2C(=CN=C1C(=O)O)NC=N2
InChIInChI=1S/C7H5N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h1-3H,(H,9,10)(H,11,12)
InChIKeyGGTNZZHNKRQNLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3H-Imidazo[4,5-c]pyridine-6-carboxylic acid (CAS 1211590-38-3): A Privileged Heteroaromatic Scaffold for Kinase-Focused Discovery


3H-Imidazo[4,5-c]pyridine-6-carboxylic acid (CAS 1211590-38-3; molecular formula C₇H₅N₃O₂; MW 163.13 g/mol) is a fused imidazo[4,5-c]pyridine heterocycle bearing a carboxylic acid at the C6 position. The imidazo[4,5-c]pyridine core is a deaza-purine isostere capable of engaging the adenine-binding pocket of diverse kinases, making it a privileged scaffold in medicinal chemistry [1]. The C6 carboxylic acid serves as both a hydrogen-bond donor/acceptor pharmacophore and a synthetic handle for amide, ester, and heterocycle derivatization. Unlike its saturated tetrahydro analogs, the fully aromatic 3H-imidazo[4,5-c]pyridine system possesses a planar, electron-rich architecture that dictates distinct target recognition, conformational rigidity, and physicochemical properties central to rational kinase inhibitor design [2].

Why Generic Substitution Fails for 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid (CAS 1211590-38-3): Scaffold Identity Determines Kinase Selectivity


The imidazopyridine chemical space contains four regioisomeric fusion types and multiple oxidation states, each with distinct biochemical fingerprints. Isosteric replacement of the imidazo[4,5-c]pyridine nucleus with the imidazo[4,5-b]pyridine isomer can invert or abolish target engagement: in a direct comparison using BTK as a model kinase, the imidazo[4,5-c]pyridine scaffold exhibited substantially higher inhibitory activity than its [4,5-b]pyridine counterpart [1]. Similarly, substituting the aromatic 3H-imidazo[4,5-c]pyridine with a saturated 4,5,6,7-tetrahydro analog (spinacine-type core) trades planar π-stacking capacity for puckered flexibility, altering kinase binding mode and often reducing potency by orders of magnitude. Even the tautomeric 1H vs. 3H form can shift hydrogen-bonding geometry, impacting molecular recognition in adenine-mimetic pharmacophores [2]. These findings underscore that the precise fusion geometry, aromaticity, and tautomeric state of 3H-imidazo[4,5-c]pyridine-6-carboxylic acid cannot be interchanged with generic analogs without substantial risk of activity loss.

Quantitative Differentiation Evidence for 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid (CAS 1211590-38-3)


Scaffold Isomerism Defines BTK Inhibitory Activity: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine

In a head-to-head BTK inhibition study, Krajčovičová et al. (2021) designed and synthesized matched molecular pairs of 1,4,6-trisubstituted imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives. The imidazo[4,5-c]pyridine isomer exhibited significantly higher BTK inhibitory activity than its imidazo[4,5-b]pyridine counterpart. This result was unexpected based on prior literature precedent for the [4,5-b] scaffold [1]. Selected compounds achieved BTK inhibition in the mid-nanomolar IC₅₀ range, with cellular target engagement confirmed in Burkitt lymphoma and mantle cell lymphoma cell lines [1].

BTK inhibition scaffold hopping kinase selectivity

CDK2 and Aurora B Dual Inhibition Potency: Imidazo[4,5-c]pyridine Derivatives in the Sub-Nanomolar to Low Nanomolar Range

Wang et al. reported that imidazo[4,5-c]pyridine derivatives display inhibitory potency against CDK2 and Aurora B kinases in the range of 0.004–0.046 µM (4–46 nM), with good selectivity for these two kinases over other targets [1]. This sub-nanomolar to low-nanomolar activity window, achieved through systematic C6 substitution, positions the imidazo[4,5-c]pyridine core as a highly tunable scaffold for dual CDK2/Aurora B inhibition, a profile sought in multiple oncology programs.

CDK2 inhibition Aurora B inhibition anticancer kinase targets

PARP-1 Inhibitory Activity: Imidazo[4,5-c]pyridine-7-carboxamide Demonstrates Low Single-Digit Nanomolar IC₅₀

Zhu et al. identified imidazo[4,5-c]pyridine-based PARP-1 inhibitors with potent enzymatic activity. The most active compound (9) displayed an IC₅₀ of 8.6 nM against PARP-1 and potentiated the cytotoxicity of temozolomide across three human tumor cell lines (MDA-MB-468, SW-620, A549), resulting in significant growth inhibition relative to temozolomide alone [1]. This demonstrates that the imidazo[4,5-c]pyridine scaffold can achieve single-digit nanomolar potency against clinically validated oncology targets beyond the kinase family.

PARP inhibition DNA damage response synthetic lethality

C6 Carboxylic Acid as a Versatile Derivatization Handle: High Tolerance for Hydrophobic and Hydrophilic Substituents

SAR studies by Krajčovičová et al. (2021) demonstrated that the C6 position of the imidazo[4,5-c]pyridine scaffold exhibits remarkably high tolerance for both hydrophobic and hydrophilic substituents while maintaining BTK inhibitory activity [1]. This property is further corroborated by the broader imidazo[4,5-c]pyridine SAR literature, where C6 modification (amidation, esterification, heterocycle attachment) systematically modulates potency, selectivity, and physicochemical properties without abolishing target engagement [2]. In contrast, the imidazo[4,5-b]pyridine C6 position shows a narrower substituent tolerance profile in comparable SAR campaigns [2].

C6 position SAR synthetic tractability lead optimization

Physicochemical Differentiation: Aromatic Planarity and Hydrogen-Bonding Capacity vs. Saturated Tetrahydro Analogs

The fully aromatic 3H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS 1211590-38-3; MW 163.13; HBD = 2; HBA = 5) is a planar, electron-deficient heterocycle with a predicted density of 1.617 g/cm³ and boiling point of 615.7°C . In contrast, its saturated tetrahydro analog (spinacine; CAS 59981-63-4; MW 167.17; pKa₁ = 1.65, pKa₂ = 4.94, pKa₃ = 8.66) adopts a non-planar conformation with different hydrogen-bonding geometry and increased rotational freedom . The aromatic scaffold provides stronger π-stacking interactions with kinase hinge regions (adenine-mimetic binding), while its lower molecular weight (163.13 vs. 167.17) yields a superior heavy-atom count for fragment-based discovery and ligand-efficiency optimization .

aromaticity hydrogen bonding ligand efficiency physicochemical properties

MSK-1 Inhibition with Single-Digit Nanomolar IC₅₀: Imidazo[4,5-c]pyridine Core from GlaxoSmithKline Kinase Program

Bamford et al. (GlaxoSmithKline) disclosed novel imidazo[4,5-c]pyridine derivatives bearing a 1,2,5-oxadiazol-3-yl template that potently inhibit mitogen- and stress-activated protein kinase-1 (MSK-1) with an IC₅₀ of 3 nM [1]. The imidazo[4,5-c]pyridine core was identified as an excellent starting point for achieving MSK-1 selectivity over structurally related kinases (including ROCK1 and ROCK2), demonstrating that strategic substitution on the [4,5-c] scaffold can deliver both high potency and kinome selectivity—a dual requirement for chemical probe and drug candidate development [1][2].

MSK-1 inhibition kinase selectivity anti-inflammatory

High-Value Application Scenarios for 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid (CAS 1211590-38-3) Based on Quantitative Evidence


BTK-Targeted Covalent and Reversible Inhibitor Programs for B-Cell Malignancies

The demonstrated mid-nanomolar BTK inhibitory activity of the imidazo[4,5-c]pyridine core—empirically superior to its [4,5-b]pyridine isomer—positions 3H-imidazo[4,5-c]pyridine-6-carboxylic acid as the preferred starting scaffold for BTK inhibitor programs [1]. The C6 carboxylic acid can be converted to amides, esters, or heterocycles to optimize potency, selectivity, and pharmacokinetics while retaining the scaffold's inherent BTK affinity. Cellular validation in Burkitt lymphoma and mantle cell lymphoma lines confirms on-target engagement, supporting direct progression to in vivo efficacy models [1].

Dual CDK2/Aurora B Inhibitor Discovery for Solid Tumor and Hematologic Oncology Indications

With imidazo[4,5-c]pyridine derivatives achieving CDK2/Aurora B IC₅₀ values as low as 4 nM, the scaffold offers a validated entry point for dual CDK/Aurora inhibitor design [1]. The C6 carboxylic acid enables modular diversification to tune selectivity between CDK2 and Aurora B while maintaining potency. This scenario is particularly relevant for overcoming resistance to CDK4/6 inhibitors, where CDK2 compensation drives tumor progression [1].

PARP-1 Inhibitor Optimization Leveraging Imidazo[4,5-c]pyridine Adenine-Mimetic Binding

The single-digit nanomolar PARP-1 inhibition (IC₅₀ = 8.6 nM) demonstrated by imidazo[4,5-c]pyridine-7-carboxamide derivatives validates this scaffold for PARP inhibitor discovery beyond traditional phthalazinone and benzimidazole chemotypes [1]. The C6 carboxylic acid of 3H-imidazo[4,5-c]pyridine-6-carboxylic acid can be elaborated to carboxamide or heterocycle bioisosteres to optimize PARP-1 affinity and selectivity over PARP-2, while the demonstrated temozolomide potentiation in multiple cancer cell lines supports combination therapy development strategies [1].

MSK-1 Selective Chemical Probe Development for Inflammation and Neurodegeneration

The 3 nM MSK-1 IC₅₀ achieved with an imidazo[4,5-c]pyridine-based inhibitor, coupled with demonstrated selectivity over ROCK1/2, makes this scaffold ideal for developing high-quality chemical probes to dissect MSK-1 biology in inflammatory and neurodegenerative disease models [1][2]. The C6 carboxylic acid offers a tractable vector for installing solubility-enhancing groups or fluorescent/affinity tags without disrupting the kinase binding mode, enabling target engagement studies and cellular pathway analysis [2].

Quote Request

Request a Quote for 3h-Imidazo[4,5-c]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.